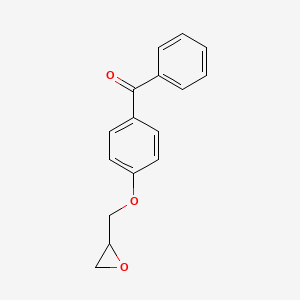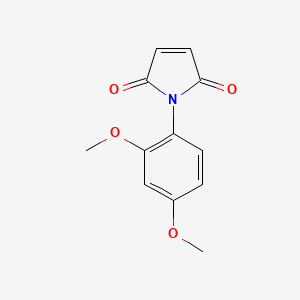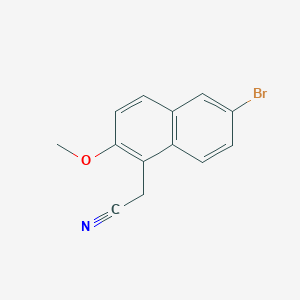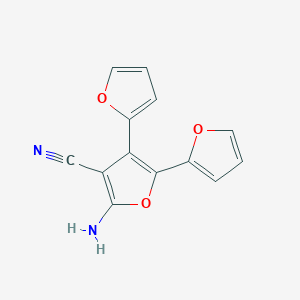
2-(4-苯甲酰苯氧甲基)环氧乙烷
概述
描述
2-(4-Benzoylphenoxymethyl)oxirane is an organic compound with the molecular formula C16H14O3. It is a type of oxirane, which is a three-membered cyclic ether. This compound is known for its unique structure, which includes a benzoyl group attached to a phenoxy group, further linked to an oxirane ring. It is used in various scientific research applications due to its reactivity and versatility.
科学研究应用
2-(4-Benzoylphenoxymethyl)oxirane is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Benzoylphenoxymethyl)oxirane typically involves the reaction of 4-hydroxybenzophenone with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxirane ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate.
化学反应分析
Types of Reactions: 2-(4-Benzoylphenoxymethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols can open the oxirane ring under basic or acidic conditions.
Major Products:
Oxidation: Formation of diols.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted products depending on the nucleophile used.
作用机制
The mechanism of action of 2-(4-Benzoylphenoxymethyl)oxirane involves its reactivity towards nucleophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. This reactivity allows it to interact with various molecular targets, leading to the formation of new chemical bonds and products. The benzoyl group can also participate in various chemical transformations, adding to the compound’s versatility.
相似化合物的比较
- 4-Glycidyloxybenzophenone
- 2-(4-Benzoylphenoxy)ethanol
- 4-(2-Oxiranylmethoxy)benzophenone
Comparison: 2-(4-Benzoylphenoxymethyl)oxirane is unique due to its combination of an oxirane ring and a benzoylphenoxy group. This structure imparts distinct reactivity and properties compared to similar compounds. For example, 4-Glycidyloxybenzophenone lacks the oxirane ring, making it less reactive in certain nucleophilic substitution reactions. Similarly, 2-(4-Benzoylphenoxy)ethanol has a hydroxyl group instead of an oxirane ring, altering its chemical behavior and applications.
属性
IUPAC Name |
[4-(oxiran-2-ylmethoxy)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-16(12-4-2-1-3-5-12)13-6-8-14(9-7-13)18-10-15-11-19-15/h1-9,15H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRIZGQRKVWXSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326440 | |
| Record name | 4-glycidyloxy benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19533-07-4 | |
| Record name | NSC528176 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-glycidyloxy benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269417.png)

![4-[(2-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1269425.png)


![Benzoic acid, 2,2'-[1,5-naphthalenediylbis(iminocarbonyl)]bis-](/img/structure/B1269429.png)






![[5-(3-Aminophenyl)furan-2-yl]methanol](/img/structure/B1269454.png)
